molecular formula C13H10N4O2 B1487632 5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1269151-91-8

5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1487632
M. Wt: 254.24 g/mol
InChI Key: YYMATLXQAMEGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C13H10N4O2 and a molecular weight of 254.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid consists of a quinoline ring attached to a 1,2,3-triazole ring via a methyl group . The carboxylic acid group is attached to the 4-position of the triazole ring .

Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial Activity

The synthesis of substituted 1,2,3-triazoles, including compounds related to 5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid, has shown antimicrobial activity. For instance, the synthesis of 1,2,3-triazole derivatives through 1,3-dipolar cycloaddition reaction exhibited screening for antimicrobial activity against various microorganisms (Holla et al., 2005). These compounds, characterized by IR, NMR, and mass spectral data, demonstrate the potential of triazole derivatives in developing antimicrobial agents.

Anticancer Activity

Another study focused on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives aimed at meeting structural requirements for anticancer activity. Specific urea derivatives were tested in vitro against human neuroblastoma and colon carcinoma cell lines, showing significant cytotoxicity in some cases (Reddy et al., 2015). This research underscores the importance of triazole and quinoline derivatives in the search for new anticancer therapies.

Chemical Stability and Interactions

Chemical Stability and Serum Albumin Interaction

The interaction of triazole-based compounds with serum albumins has been explored, providing insights into their potential biophysical properties and interactions with biological molecules. This type of study is crucial for understanding the pharmacokinetic behavior of these compounds (Paul et al., 2019).

properties

IUPAC Name

5-methyl-1-quinolin-6-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-8-12(13(18)19)15-16-17(8)10-4-5-11-9(7-10)3-2-6-14-11/h2-7H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMATLXQAMEGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(C=C2)N=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-(quinolin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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